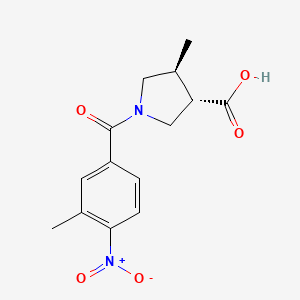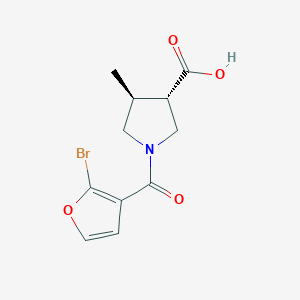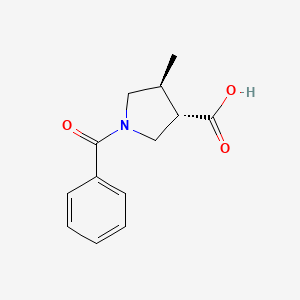
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPAC and belongs to the class of pyrrolidine carboxylic acids. The compound is known for its ability to modulate certain biochemical and physiological processes, making it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid has been studied for its potential applications in various scientific research areas. One of the primary applications of MPAC is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, MPAC has been investigated for its potential anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid involves its ability to bind to specific receptors in the body. In particular, MPAC has been shown to bind to the GABA-A receptor, which is a neurotransmitter receptor that plays a role in regulating neuronal activity. By binding to this receptor, MPAC can modulate the activity of neurons, leading to various physiological effects.
Biochemical and physiological effects:
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In particular, it has been shown to modulate the activity of the GABA-A receptor, leading to changes in neuronal activity. This can result in various physiological effects, such as sedation, anxiolysis, and anticonvulsant activity. MPAC has also been shown to have potential anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid in lab experiments is its ability to modulate the activity of the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, MPAC has been shown to have potential anti-inflammatory and anti-cancer properties, which could be useful in studying these areas. However, one limitation of using MPAC in lab experiments is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers and experimental subjects.
Zukünftige Richtungen
There are several future directions for research involving (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms underlying its effects and to determine its safety and efficacy in clinical trials. Additionally, MPAC's potential anti-inflammatory and anti-cancer properties make it a promising candidate for further research in these areas. Finally, there is a need for further studies to fully understand the toxicity and potential side effects of MPAC, particularly at higher doses.
Synthesemethoden
The synthesis of (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid involves the reaction of (S)-4-methylpyrrolidine-3-carboxylic acid with 3-phenoxypropionyl chloride in the presence of a base. The reaction is carried out in a suitable solvent, such as dichloromethane or acetonitrile, at a specific temperature and for a specific duration. The resulting product is purified through column chromatography to obtain a pure form of MPAC.
Eigenschaften
IUPAC Name |
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-9-16(10-13(11)15(18)19)14(17)7-8-20-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,18,19)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTBWYNQNURROU-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)



